Phosphoramidon disodium
Overview
Description
Phosphoramidon Disodium is a microbial metabolite and a specific metalloprotease thermolysin inhibitor . It also inhibits endothelin-converting enzyme (ECE), neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE) with IC50 values of 3.5, 0.034, and 78 μM, respectively .
Chemical Reactions Analysis
Phosphoramidon Disodium is a metalloendopeptidase inhibitor . It has been found to inhibit several enzymes, including ECE, NEP, and ACE . The specific chemical reactions involving Phosphoramidon Disodium are not detailed in the search results.Physical And Chemical Properties Analysis
Phosphoramidon Disodium has a molecular weight of 589.48 g/mol .Scientific Research Applications
Neprilysin Inhibition
Phosphoramidon disodium salt is used as a neprilysin (NEP) inhibitor. NEP is an enzyme that degrades amyloid beta (Aβ), a peptide involved in Alzheimer’s disease pathology. By inhibiting NEP, researchers can study the effects on Aβ uptake and degradation .
Keratinase Activity Study
This compound is utilized to study its effect on keratinase activity. Keratinases are enzymes that degrade keratin, a key structural protein in skin, hair, and nails. Understanding keratinase activity has implications for dermatological research and cosmetic applications .
Microglia Treatment
Phosphoramidon disodium salt is applied in the treatment of primary microglia from wild-type mice. Microglia are immune cells in the brain that play a role in neuroinflammation and neurodegenerative diseases .
Endothelin Conversion Inhibition
It acts as a highly specific inhibitor of thermolysin, which is involved in the conversion of big endothelin-1 to endothelin. By inhibiting this conversion, researchers can explore the regulation of endothelin, a peptide that constricts blood vessels and raises blood pressure .
Metalloproteinase Inhibition
As a potent metalloproteinase inhibitor, Phosphoramidon disodium salt helps in studying various physiological processes such as tissue remodeling, wound healing, and cancer metastasis where metalloproteinases play a crucial role .
Endothelial Cell Research
In porcine aortic endothelial cells, phosphoramidon has been shown to inhibit immunoreactive-endothelin (IR-ET) release and increase IR-CTF levels, suggesting its role in affecting the conversion of big ET-1 to ET-1. This application is significant for cardiovascular research .
Mechanism of Action
Target of Action
Phosphoramidon disodium salt primarily targets Neprilysin (NEP) and Kell blood group glycoprotein . NEP, also known as neutral endopeptidase, is a type II integral membrane glycoprotein that plays a role in the regulation of neuropeptide signaling and in the metabolism of bioactive peptides . The Kell blood group glycoprotein is a zinc endopeptidase of the neprilysin family .
Mode of Action
Phosphoramidon disodium salt acts as an inhibitor of its primary targets. It inhibits the activity of NEP, thereby blocking the degradation of certain peptides . This results in an increase in the levels of these peptides, which can have various downstream effects depending on the specific peptide involved .
Biochemical Pathways
The inhibition of NEP by Phosphoramidon disodium salt affects the metabolism of bioactive peptides . For instance, it blocks the degradation of amyloid β peptides, leading to increased Aβ levels . It also inhibits the conversion of big endothelin-1 to endothelin-1 , which can affect the regulation of vascular tone and the balance of salt and water in the body.
Result of Action
The inhibition of NEP by Phosphoramidon disodium salt leads to an increase in the levels of certain peptides. For example, it increases Aβ levels in rodents . In porcine aortic endothelial cells, it has been shown to inhibit the release of immunoreactive-endothelin (IR-ET) by 10-20% and increase IR-CTF levels . These changes can have various molecular and cellular effects, depending on the specific peptides involved.
properties
IUPAC Name |
disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKHVXFOYFBMDJ-ODIUWQMJSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N3Na2O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoramidon disodium | |
CAS RN |
164204-38-0 | |
Record name | Phosphoramidon disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHOSPHORAMIDON DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Phosphoramidon Disodium typically used for in a laboratory setting?
A: Phosphoramidon Disodium is a metalloprotease inhibitor, often used in research to inhibit enzymes like elastase. By inhibiting elastase, researchers can study its role in processes like the breakdown of the extracellular matrix (ECM) in skin, which contributes to wrinkle formation [].
Q2: Can you explain how Phosphoramidon Disodium was used in the study on Cheongsangbangpung-tang (CSBPT) and its effects on skin?
A: In a study evaluating the potential skin benefits of CSBPT, Phosphoramidon Disodium was used as a positive control in the elastase inhibitory assay [, ]. The researchers aimed to determine if CSBPT could inhibit elastase activity, similar to the known inhibitory effect of Phosphoramidon Disodium. This comparison helped assess the anti-wrinkle potential of CSBPT.
Q3: Were there other substances investigated for similar effects on skin in these studies?
A3: Yes, alongside Phosphoramidon Disodium, other compounds were used as controls. These include:
- Transforming growth factor (TGF)-β1: Used as a positive control in assessing collagen type I synthesis, a key protein for skin regeneration [, ].
- Oleanolic acid (OA): Used as a positive control in assays evaluating the inhibition of hyaluronidase, collagenase, and matrix metalloproteinase (MMP)-1, all enzymes involved in ECM degradation and wrinkle formation [, ].
- Arbutin: This compound served as a positive control in experiments assessing tyrosinase activity and melanin production, both crucial for skin pigmentation [].
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